molecular formula C5H2ClFOS B15247477 2-fluorothiophene-3-carbonyl chloride

2-fluorothiophene-3-carbonyl chloride

Katalognummer: B15247477
Molekulargewicht: 164.59 g/mol
InChI-Schlüssel: LYBBGHJEBNTUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorothiophene-3-carbonyl chloride is an organofluorine compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorothiophene-3-carbonyl chloride typically involves the fluorination of thiophene derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide, which yields 2-cyano-3-fluorothiophene. Subsequent hydrolysis and decarboxylation produce 3-fluorothiophene, which can then be converted to this compound through chlorination reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Dihydrothiophenes: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-Fluorothiophene-3-carbonyl chloride has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-fluorothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis. The thiophene ring’s aromaticity contributes to its chemical stability and electronic properties .

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluorothiophene-2-carbonyl chloride
  • 2-Chlorothiophene-3-carbonyl chloride
  • 2-Bromothiophene-3-carbonyl chloride

Comparison: 2-Fluorothiophene-3-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the carbonyl chloride group provides a reactive site for further functionalization .

Eigenschaften

Molekularformel

C5H2ClFOS

Molekulargewicht

164.59 g/mol

IUPAC-Name

2-fluorothiophene-3-carbonyl chloride

InChI

InChI=1S/C5H2ClFOS/c6-4(8)3-1-2-9-5(3)7/h1-2H

InChI-Schlüssel

LYBBGHJEBNTUKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1C(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.